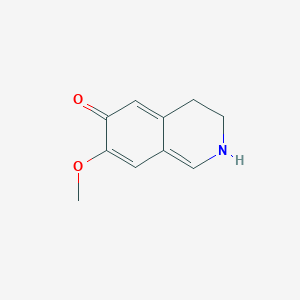

7-methoxy-3,4-dihydroisoquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMGFYESSOUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCN=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 3,4 Dihydroisoquinolin 6 Ol

Retrosynthetic Analysis of the 7-Methoxy-3,4-dihydroisoquinolin-6-ol Core

A retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the C1-N2 and C4a-C8a bonds, which simplifies the target molecule to a substituted β-phenylethylamine derivative. This approach is central to many classical dihydroisoquinoline syntheses. The key bond formations in the forward synthesis would involve an intramolecular cyclization. The methoxy (B1213986) and hydroxy substituents on the aromatic ring can be introduced either before or after the cyclization, depending on the chosen synthetic route and the compatibility of the functional groups with the reaction conditions. A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the C1=N bond: This leads back to an N-acyl-β-phenylethylamine precursor, which is the key intermediate for the Bischler-Napieralski reaction.

Further disconnection of the amide bond: This simplifies the precursor to a substituted β-phenylethylamine and a corresponding acyl component.

Disconnection of the ethylamine side chain: This breaks down the β-phenylethylamine into a substituted benzaldehyde or a related aromatic starting material.

This analysis highlights the importance of constructing a suitably substituted phenylethylamine framework, which can then be cyclized to form the desired dihydroisoquinoline ring system.

Classical and Modern Approaches to Dihydroisoquinoline Synthesis

A variety of synthetic methods have been developed for the construction of the dihydroisoquinoline core. These range from classical name reactions to modern transition-metal-catalyzed approaches.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgorganicreactions.org This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under refluxing acidic conditions. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is particularly effective when the benzene (B151609) ring is activated with electron-donating groups, which facilitates the electrophilic aromatic substitution. nrochemistry.com

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The choice of dehydrating agent and reaction conditions can influence the prevailing mechanism. wikipedia.org For the synthesis of this compound, a suitably substituted N-acyl-β-phenylethylamine would be required as the starting material.

| Variant | Reagents | Conditions | Key Features |

| Classical Bischler-Napieralski | P₂O₅, POCl₃, or ZnCl₂ | High temperatures | Widely applicable for electron-rich arenes. organic-chemistry.orgwikipedia.org |

| Movassaghi Modification | Trifluoromethanesulfonic anhydride (Tf₂O), 2-chloropyridine | Low to ambient temperature | Milder conditions, suitable for sensitive substrates. nih.gov |

| Larsen Modification | Oxalyl chloride, FeCl₃ | Milder conditions | Avoids retro-Ritter side reactions. organic-chemistry.org |

The Schmidt reaction provides a route to amides from ketones, which can be useful for the synthesis of isoquinolinone scaffolds that are structurally related to dihydroisoquinolines. organic-chemistry.orgbyjus.com This reaction involves the acid-catalyzed reaction of a ketone with hydrazoic acid (HN₃). jk-sci.com The reaction proceeds through the addition of hydrazoic acid to the carbonyl group, followed by a rearrangement with the extrusion of nitrogen gas to yield an amide. byjus.com

For the synthesis of an isoquinolinone related to the target molecule, a substituted tetralone, such as 7-methoxy-1-tetralone, could be subjected to the Schmidt reaction. nih.gov This would result in a lactam, which could potentially be further modified to achieve the desired dihydroisoquinoline structure.

| Starting Material | Reagent | Product Type | Significance |

| Ketone | Hydrazoic acid (HN₃) | Amide | Ring expansion to form lactams. byjus.com |

| Carboxylic Acid | Hydrazoic acid (HN₃) | Amine | Access to amino derivatives. byjus.com |

| Tertiary Alcohol | Hydrazoic acid (HN₃) | Imine | Alternative route to nitrogen-containing heterocycles. organic-chemistry.org |

Cyclocondensation reactions offer another versatile approach to the synthesis of dihydroisoquinolines. One of the most prominent examples is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While this reaction typically yields tetrahydroisoquinolines, subsequent oxidation can provide the corresponding dihydroisoquinolines. organic-chemistry.orgresearchgate.net

Microwave-assisted Pictet-Spengler reactions have been shown to be efficient for generating libraries of substituted tetrahydroisoquinolines, which can then be oxidized to their dihydroisoquinoline and isoquinoline (B145761) counterparts. organic-chemistry.org

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become powerful tools for the functionalization of heterocyclic cores. nih.govmdpi.com Palladium-catalyzed C-H functionalization allows for the direct introduction of aryl groups and other substituents onto the dihydroisoquinoline scaffold, avoiding the need for pre-functionalized starting materials. rsc.org

This approach typically involves the use of a directing group to achieve regioselectivity. rsc.org For the functionalization of a pre-formed this compound, a suitable directing group could be installed on the nitrogen atom to direct the C-H activation to a specific position on the aromatic ring.

| Reaction Type | Catalyst System | Key Transformation | Reference |

| Direct Arylation | Pd(OAc)₂/Ag₂O/Cu(OTf)₂ | C-H arylation at the C4 position. | rsc.org |

| C-H Acetoxylation | Pd(OAc)₂ with IOAc | Introduction of an acetoxy group. | nih.gov |

| Intramolecular Cascade | Palladium catalysts | Construction of heterocyclic skeletons via C(sp³)-H activation. | mdpi.com |

The development of stereoselective methods for the synthesis of dihydroisoquinoline analogs is of great importance, as many biologically active isoquinoline alkaloids are chiral. rsc.org A common strategy involves the asymmetric reduction of a prochiral 1-substituted dihydroisoquinoline to a chiral 1-substituted tetrahydroisoquinoline. rsc.org This can be achieved using various chiral reducing agents and catalysts.

For instance, the reduction of 1-phenyl-3,4-dihydroisoquinoline can be carried out using a ruthenium-optically active phosphine complex to yield chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline. rsc.org While this example leads to a tetrahydroisoquinoline, the principles of stereoselective synthesis can be applied to the synthesis of chiral dihydroisoquinoline analogs through other routes, such as diastereoselective Pomeranz-Fritsch-Bobbitt cyclization. mdpi.com

Synthesis of this compound and its Protected Precursors

The construction of the this compound scaffold relies on established cyclization reactions, often requiring careful management of the hydroxyl and methoxy functional groups.

The regioselective introduction and protection of the hydroxyl and methoxy groups are critical for the successful synthesis of the target compound. The starting materials are typically substituted phenethylamines, which undergo intramolecular cyclization.

The methoxy group is generally stable under various reaction conditions and is often present in the initial precursor, derived from commercially available reagents like 3-hydroxy-4-methoxy-phenethylamine. The phenolic hydroxyl group, however, is more reactive and often requires protection to prevent unwanted side reactions during the cyclization and subsequent modification steps. Common protecting groups for the phenolic hydroxyl include benzyl (Bn) ethers, which are stable under the acidic conditions of cyclization and can be removed later by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are also employed, offering orthogonality in deprotection schemes.

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Key Features |

| Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., K₂CO₃) | H₂, Pd/C | Stable to a wide range of reagents; removed by catalytic hydrogenation. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Stable to non-acidic and non-fluoride conditions; offers mild deprotection. |

| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) | Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl, H₂O) | Can be introduced to protect hydroxyl groups during specific transformations. mdpi.com |

This table provides an interactive overview of common protecting group strategies for the phenolic hydroxyl group.

Another powerful one-pot method is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions. organicreactions.orgarkat-usa.org While traditionally used for tetrahydroisoquinolines, modifications of this reaction can yield dihydroisoquinolines. mdpi.comorganic-chemistry.org

| Reaction | Precursors | Reagents and Conditions | Product |

| Bischler-Napieralski | N-acyl-β-(3-benzyloxy-4-methoxyphenyl)ethylamine | POCl₃ or P₂O₅, reflux in an inert solvent (e.g., toluene) | 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline |

| Pictet-Spengler (modified) | 3-Benzyloxy-4-methoxyphenethylamine | Aldehyde (e.g., formaldehyde), acid catalyst, followed by oxidation | 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline |

This interactive table outlines key one-pot synthetic procedures for the dihydroisoquinoline core.

Chemical Modifications and Derivatization Strategies

Once synthesized, this compound and its protected precursors can undergo a variety of chemical transformations to generate a diverse range of derivatives.

The secondary amine of the dihydroisoquinoline ring is a common site for functionalization. N-alkylation can be achieved using various alkyl halides in the presence of a base. Reductive amination with aldehydes or ketones provides another route to N-alkylated products. N-acylation is readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine. These reactions are fundamental in building more complex molecular architectures.

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide | 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolinium iodide |

| N-Acylation | Acetyl chloride | N-Acetyl-6-hydroxy-7-methoxy-3,4-dihydroisoquinoline |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-6-hydroxy-7-methoxy-3,4-dihydroisoquinoline |

This interactive table showcases examples of N-alkylation and acylation reactions.

While the existing substituents direct the reactivity, further functionalization of the aromatic ring can be achieved. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be directed by the electron-donating hydroxyl and methoxy groups, although careful control of reaction conditions is necessary to avoid side reactions.

The dihydroquinoline ring also offers sites for modification. For instance, the C1 position can be a target for nucleophilic addition after activation of the imine moiety. Reactions with organometallic reagents can introduce carbon substituents at this position.

The phenolic hydroxyl group at the C6 position is a key handle for regioselective transformations. Its greater acidity compared to aliphatic alcohols allows for selective deprotonation and subsequent reaction with electrophiles. O-alkylation can be performed using alkyl halides in the presence of a mild base, such as potassium carbonate. This allows for the introduction of a variety of alkyl and substituted alkyl chains. O-acylation can be similarly achieved with acylating agents to form esters. These transformations are crucial for modulating the biological activity and physicochemical properties of the resulting derivatives.

Cycloaddition Reactions Involving Dihydroisoquinoline Substrates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic systems in a single step. Dihydroisoquinoline scaffolds, including this compound, can participate in various cycloaddition reactions, primarily through the reactivity of their imine functionality or by the in situ generation of associated dipolar species. These reactions provide efficient pathways to novel polycyclic and heterocyclic structures. The primary types of cycloaddition reactions involving dihydroisoquinoline substrates are [4+2] cycloadditions and 1,3-dipolar cycloadditions.

The [4+2] cycloaddition, or Diels-Alder reaction, typically involves a diene and a dienophile. In the context of dihydroisoquinolines, the C=N bond of the dihydroisoquinoline can act as a heterodienophile. For instance, 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to react with o-quinone methides in a [4+2] cycloaddition. researchgate.net In this type of reaction, the o-quinone methide acts as the diene, and the dihydroisoquinoline serves as the dienophile, leading to the formation of naphthoxazino-isoquinoline derivatives. researchgate.net This approach allows for the rapid construction of complex, fused heterocyclic systems.

Another significant class of cycloaddition reactions for dihydroisoquinoline substrates is the 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile. Dihydroisoquinolines can be converted into their corresponding N-ylides, which are 1,3-dipoles, by reaction with reagents such as α-halocarbonyl compounds. These isoquinolinium ylides can then react with various dipolarophiles, including alkenes and alkynes, to form five-membered rings. For example, the reaction of 2-methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide with dimethyl fumarate and dimethyl maleate yields pyrrolo[2,1-a]isoquinoline derivatives. rsc.org The stereochemistry of the resulting products is dependent on the geometry of the dipolarophile. rsc.org

The versatility of these cycloaddition strategies enables the synthesis of a diverse range of complex molecules. The specific substitution pattern on the dihydroisoquinoline ring, such as the methoxy and hydroxyl groups in this compound, can influence the reactivity of the system and the stability of the intermediates, potentially affecting reaction outcomes and yields.

The following table summarizes representative examples of cycloaddition reactions involving dihydroisoquinoline derivatives, providing insight into the scope and utility of these transformations.

| Dihydroisoquinoline Substrate | Reactant(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 1-Dimethylaminomethyl-2-naphthols (o-quinone methide precursor) | [4+2] Cycloaddition | 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6] organic-chemistry.orgresearchgate.netoxazino-[2,3-a]isoquinolines | researchgate.net |

| 2-Methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide | Dimethyl fumarate | 1,3-Dipolar Cycloaddition | 'endo'-pyrrolo[2,1-a]isoquinoline derivative | rsc.org |

| 2-Methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide | Dimethyl maleate | 1,3-Dipolar Cycloaddition | 'exo'-pyrrolo[2,1-a]isoquinoline derivative | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Electron-deficient olefins | 1,3- and 1,4-Dipolar Cycloaddition | Cycloadducts | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 3,4 Dihydroisoquinolin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a 3,4-dihydroisoquinoline (B110456) derivative is characterized by distinct signals corresponding to the aromatic protons and the protons of the dihydroisoquinoline core. For 7-methoxy-3,4-dihydroisoquinolin-6-ol, the expected proton signals can be predicted based on the analysis of closely related, well-documented analogues such as 6,7-dimethoxy-3,4-dihydroisoquinoline.

The key proton signals for the dihydroisoquinoline scaffold include:

Aromatic Protons: The protons on the benzene (B151609) ring (H-5 and H-8) typically appear as singlets in the aromatic region of the spectrum. Their chemical shifts are influenced by the electronic effects of the methoxy (B1213986) and hydroxyl substituents.

Iminic Proton: The proton at the C-1 position (H-1), part of the C=N double bond, is expected to resonate as a singlet or a narrow triplet further downfield. However, in some 3,4-dihydroisoquinolines, this signal can be subject to significant line broadening, occasionally to the point of being unobservable. ias.ac.in

Methylene (B1212753) Protons: The protons of the two methylene groups at C-3 and C-4 typically appear as triplets, assuming coupling to each other. The C-3 protons (adjacent to the nitrogen) are generally found further downfield than the C-4 protons. rsc.org

Methoxy Protons: The methoxy group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. rsc.org

It is noteworthy that the ¹H NMR spectra of 3,4-dihydroisoquinolines can sometimes exhibit anomalous behavior, with significant line broadening of the signals for protons at C-1 and C-3. This phenomenon has been observed in various solvents like CDCl₃, CCl₄, and DMSO-d₆. ias.ac.in This broadening can complicate direct spectral interpretation and may necessitate variable temperature NMR studies or the use of different solvents to obtain sharp, well-resolved signals. ias.ac.in

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | ~8.1-8.3 | s or t | May exhibit line broadening. ias.ac.in |

| H-5 | ~6.7-6.9 | s | |

| H-8 | ~6.6-6.8 | s | |

| H-3 | ~3.7-3.9 | t | Methylene protons adjacent to nitrogen. |

| H-4 | ~2.7-2.9 | t | Methylene protons adjacent to the aromatic ring. |

| 7-OCH₃ | ~3.9 | s | |

| 6-OH | Variable | br s | Chemical shift is concentration and solvent dependent. |

Note: The predicted values are based on data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, thirteen distinct carbon signals are expected. The chemical shifts are indicative of the carbon type (aromatic, iminic, aliphatic, methoxy).

Key expected signals include:

Iminic Carbon: The C-1 carbon, part of the imine functional group, is the most deshielded carbon and appears significantly downfield. rsc.org

Aromatic Carbons: The six aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the typical aromatic region. The carbons directly attached to the oxygen atoms (C-6 and C-7) are shifted further downfield compared to the others. The quaternary carbons (C-4a and C-8a) usually show lower intensity.

Aliphatic Carbons: The methylene carbons, C-3 and C-4, appear in the upfield region of the spectrum. rsc.org

Methoxy Carbon: The carbon of the methoxy group gives a characteristic signal around 56 ppm. rsc.orgnih.gov The chemical shift of methoxy groups can be influenced by their orientation relative to the aromatic ring. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~160-165 | Iminic carbon, most downfield. |

| C-3 | ~47-49 | Methylene carbon adjacent to nitrogen. |

| C-4 | ~24-26 | Methylene carbon. |

| C-4a | ~128-130 | Aromatic quaternary carbon. |

| C-5 | ~110-112 | Aromatic CH. |

| C-6 | ~145-148 | Aromatic carbon attached to -OH. |

| C-7 | ~147-150 | Aromatic carbon attached to -OCH₃. |

| C-8 | ~110-112 | Aromatic CH. |

| C-8a | ~120-122 | Aromatic quaternary carbon. |

| 7-OCH₃ | ~56 | Methoxy carbon. |

Note: The predicted values are based on data from analogous compounds such as 6,7-dimethoxy-3,4-dihydroisoquinoline. rsc.org Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR techniques are crucial for the definitive structural confirmation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, a key correlation would be observed between the methylene protons at C-3 and C-4, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of which protons are attached to which carbons. For example, the proton signal at ~2.8 ppm would correlate with the carbon signal at ~25 ppm, confirming the C-4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The methoxy protons (7-OCH₃) showing a correlation to the C-7 carbon.

The H-1 proton showing correlations to C-3 and C-8a.

The H-8 proton showing correlations to C-4a and C-6.

These 2D NMR experiments, when used in conjunction, provide a comprehensive and unambiguous picture of the molecular structure, confirming the substitution pattern on the aromatic ring and the integrity of the dihydroisoquinoline core.

NMR spectroscopy is a powerful tool for distinguishing between isomers. creative-biostructure.com For derivatives of this compound, particularly those with additional stereocenters, NMR can differentiate between diastereomers. Diastereomers are not mirror images and have different physical properties, which results in distinct NMR spectra. creative-biostructure.com Protons and carbons in diastereomeric compounds are in chemically non-equivalent environments, leading to different chemical shifts and coupling constants.

For example, if a substituent introduced at C-1 or C-3 creates a chiral center, and another chiral center exists elsewhere in the molecule, the resulting diastereomers will have unique NMR spectra. The chemical shifts of protons and carbons near the stereocenters will be most affected. In some cases, chiral resolving agents can be used to differentiate enantiomers by forming diastereomeric complexes that can be distinguished by NMR.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₀H₁₁NO₂. uq.edu.au

HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙) with the theoretically calculated mass.

Interactive Data Table: HRMS Data for this compound

| Ion Formula | Calculated Mass | Expected Experimental Mass |

| [C₁₀H₁₁NO₂ + H]⁺ | 178.0863 | ~178.0863 ± 0.0005 |

| C₁₀H₁₁NO₂ | 177.0790 | ~177.0790 ± 0.0005 |

The close agreement between the measured and calculated mass, typically within 5 ppm, provides strong evidence for the proposed elemental composition, complementing the structural insights gained from NMR spectroscopy.

Fragmentation Pattern Analysis (EI-MS, ESI-MS) for Structural Insights

Mass spectrometry is a cornerstone technique for the structural elucidation of isoquinoline (B145761) alkaloids. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods offer complementary information regarding the molecular mass and fragmentation behavior of this compound.

Electron Ionization Mass Spectrometry (EI-MS):

In EI-MS, the molecule is bombarded with high-energy electrons, typically 70 eV, leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation. uni-saarland.de This "hard" ionization technique provides a detailed fragmentation fingerprint useful for structural confirmation. For this compound (Molecular Weight: 177.21 g/mol ), the molecular ion peak [M]•+ is expected at m/z 177.

The fragmentation is dictated by the stability of the resulting ions and neutral losses, primarily influenced by the methoxy, hydroxyl, and dihydroisoquinoline core functional groups. Key fragmentation pathways for aromatic ethers often involve the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO). miamioh.edu The presence of the nitrogen atom directs cleavage pathways, particularly α-cleavage to the C-N bond.

A plausible EI-MS fragmentation pattern is outlined below:

Loss of a methyl radical (•CH₃): A prominent fragment is anticipated at m/z 162 ([M-15]⁺), resulting from the cleavage of the methoxy group. This is a common fragmentation for anisole-type compounds.

Loss of CO: Subsequent loss of carbon monoxide from the m/z 162 ion can lead to a fragment at m/z 134.

Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinoline ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring.

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to stable iminium ions.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode. mdpi.com This is particularly useful for confirming the molecular weight of the analyte with minimal fragmentation. For this compound, the ESI-MS spectrum in positive mode would be dominated by the protonated molecular ion at m/z 178.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 178) can be used to induce controlled fragmentation and gain further structural information. The fragmentation of the protonated molecule often involves the loss of small neutral molecules. For related dihydroisoquinoline structures, common neutral losses include ammonia (B1221849) (NH₃) or substituted amines. mdpi.com The fragmentation of hydroquinone (B1673460) derivatives under ESI conditions can also involve dehydration. researchgate.net

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss / Fragment Identity |

|---|---|---|---|

| EI-MS | 177 ([M]•+) | 176 ([M-H]•+) | Loss of H• |

| 162 | Loss of •CH₃ | ||

| 148 | Loss of •CH₂NH | ||

| 134 | Loss of •CH₃ and CO | ||

| ESI-MS (+) | 178 ([M+H]⁺) | 161 | Loss of NH₃ |

| 160 | Loss of H₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. msu.edu The IR spectrum of this compound is expected to display distinct absorption bands corresponding to its phenolic hydroxyl, methoxy, aromatic, and imine/amine moieties.

The analysis of the spectrum can be divided into the group frequency region (4000–1450 cm⁻¹) and the fingerprint region (<1450 cm⁻¹). msu.edu

Characteristic Absorption Bands:

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding. For unassociated phenols, a sharp peak may appear around 3600 cm⁻¹. nist.gov

N-H Stretch: The secondary amine within the dihydroisoquinoline ring of a tautomeric form or in related tetrahydroisoquinoline structures would show a moderate absorption in the 3400-3300 cm⁻¹ region.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methylene (-CH₂-) groups in the dihydro- portion of the ring will absorb just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). The C-H stretch of the methoxy group is also found in this region. mdpi.com

C=N Stretch (Imine): The carbon-nitrogen double bond of the 3,4-dihydroisoquinoline core is expected to show a medium to strong absorption band in the 1690-1640 cm⁻¹ range. For 8-fluoro-3,4-dihydroisoquinoline, a band at 1612 cm⁻¹ has been reported. nih.gov

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations typically result in several sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.

C-O Stretch (Phenol and Aryl Ether): Strong absorption bands corresponding to the C-O stretching vibrations are expected. The phenolic C-O stretch usually appears around 1260-1180 cm⁻¹. The aryl-alkyl ether (Ar-O-CH₃) gives rise to a strong, characteristic band for the asymmetric C-O-C stretch at approximately 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic Hydroxyl | O-H stretch | 3500 - 3200 | Broad, Medium |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H stretch | 2950 - 2850 | Medium |

| Imine | C=N stretch | 1690 - 1640 | Medium to Strong |

| Aromatic C=C | C=C stretch | 1620 - 1450 | Variable, Sharp |

| Aryl Ether | C-O stretch (asymmetric) | 1275 - 1200 | Strong |

| Phenol (B47542) | C-O stretch | 1260 - 1180 | Strong |

Advanced Diffraction Techniques for Solid-State Structural Elucidation

Although a specific crystal structure for this compound is not publicly available, analysis of closely related dihydroisoquinoline and tetrahydroisoquinoline derivatives provides significant insight into its expected solid-state characteristics. uq.edu.au

For instance, the crystal structure of 6,7-dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide reveals that the N-containing six-membered ring can adopt a twisted half-chair conformation. nih.govresearchgate.net In another example, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the tetrahydroisoquinoline ring system's geometry is well-defined, with specific bond lengths and angles determined with high precision. mdpi.comresearchgate.net

Based on these related structures, a hypothetical solid-state structure of this compound would be expected to exhibit the following features:

Planarity: The aromatic benzene ring fused to the heterocyclic ring would be essentially planar.

Conformation of the Dihydro- ring: The partially saturated nitrogen-containing ring is non-planar and would likely adopt a half-chair or envelope conformation to minimize steric strain.

Intermolecular Interactions: The presence of the phenolic hydroxyl group provides a strong hydrogen bond donor, while the nitrogen atom and the oxygen atoms of the hydroxyl and methoxy groups act as hydrogen bond acceptors. Therefore, extensive intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks.

| Parameter | Typical Value / System | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic, Monoclinic | Symmetry of the unit cell |

| Space Group | e.g., P2₁2₁2₁ | Symmetry elements within the unit cell |

| Unit Cell Dimensions (Å) | a, b, c ≠ 90° (Monoclinic) | Size and shape of the unit cell |

| Bond Length (C-C aromatic) | ~1.39 Å | Distance between atomic nuclei |

| Bond Length (C-N) | ~1.47 Å | Distance between atomic nuclei |

| Hydrogen Bonding | Present (O-H···N, O-H···O) | Key intermolecular forces governing packing |

The precise arrangement would ultimately depend on the crystallization conditions, but the strong hydrogen bonding potential is a key feature that would define the supramolecular architecture of this compound in the solid state.

Reactivity Profiles and Mechanistic Investigations of 7 Methoxy 3,4 Dihydroisoquinolin 6 Ol

Electronic and Steric Effects on Reactivity

The reactivity of the 7-methoxy-3,4-dihydroisoquinolin-6-ol core is significantly influenced by electronic and steric factors. rsc.org The benzene (B151609) ring is substituted with two electron-donating groups (EDGs): a hydroxyl (-OH) at the C6 position and a methoxy (B1213986) (-OCH3) at the C7 position. Both groups increase the electron density of the aromatic ring through resonance, making it highly activated towards electrophilic attack.

The directing effects of these substituents are cooperative, both being ortho, para-directing. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. For the C6-hydroxyl group, the ortho positions are C5 and C7, and the para position is C4a (a bridgehead carbon, making substitution unlikely). For the C7-methoxy group, the ortho positions are C6 and C8, and the para position is C5. The synergistic effect strongly activates the C5 and C8 positions for electrophilic aromatic substitution.

Steric hindrance can also play a role in the molecule's reactions. rsc.org While the aromatic ring itself is planar, the dihydroisoquinoline portion is non-planar, which may influence the approach of bulky reagents. The positions adjacent to the fused heterocyclic ring (C5 and C8) are generally accessible.

Protonation States and pKa Dependencies

This compound possesses two primary sites for protonation: the basic nitrogen atom of the imine and the acidic oxygen atom of the phenolic hydroxyl group. The relative acidity and basicity of these sites, described by their pKa values, determine the predominant ionic form of the molecule in solutions of varying pH.

The imine nitrogen is basic and can be protonated to form an iminium ion. The pKa of the conjugate acid of a cyclic imine can vary, but for similar structures, it generally falls in the range of 6-8. researchgate.net This means that in acidic to neutral conditions, a significant portion of the molecules will exist with a protonated nitrogen.

The protonation state has a profound impact on reactivity. Protonation of the nitrogen atom enhances the electrophilicity of the C1 carbon, making it more susceptible to nucleophilic attack. Conversely, deprotonation of the phenol (B47542) to a phenoxide ion dramatically increases the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophiles.

Table 1: Predicted pKa Values and Predominant Species at Different pH

| Functional Group | Estimated pKa | Predominant Form (pH < pKa) | Predominant Form (pH > pKa) |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | ~9-10 | -OH | -O⁻ (phenoxide) |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Electrophilic Aromatic Substitution Reactions

Due to the strong activating effects of the hydroxyl and methoxy groups, the aromatic ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS). youtube.com The primary sites of substitution are predicted to be C5 and C8, as directed by both activating groups.

Common EAS reactions that could be expected to proceed readily include:

Halogenation: Reaction with reagents like Br₂ in a polar solvent would likely lead to mono- or di-bromination at the C5 and/or C8 positions.

Nitration: Using dilute nitric acid, nitration would be expected to occur at the most activated positions.

Friedel-Crafts Reactions: Acylation and alkylation would also be directed to the C5 and C8 positions, although the basic nitrogen atom might interfere with the Lewis acid catalyst unless it is protected or protonated.

Theoretical studies on similarly substituted hydroxyquinolines confirm that substitution patterns are dictated by the stability of the resulting products and the electron density at different ring positions. orientjchem.orgresearchgate.netsemanticscholar.org

Nucleophilic Addition and Substitution Reactions

The primary site for nucleophilic attack in this compound is the electrophilic C1 carbon of the imine double bond (C=N). This reactivity is characteristic of 3,4-dihydroisoquinolines. quimicaorganica.org A wide variety of nucleophiles can add to this position, leading to 1-substituted 1,2,3,4-tetrahydroisoquinolines.

Examples of nucleophilic additions include:

Reduction with Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) would deliver a hydride ion to C1, reducing the imine to an amine and forming the corresponding tetrahydroisoquinoline.

Grignard and Organolithium Reagents: These carbon nucleophiles can add to C1 to form new carbon-carbon bonds, a key step in the synthesis of many isoquinoline (B145761) alkaloids.

Cyanide Addition (Reissert Reaction): While typically performed on the fully aromatic isoquinoline, related additions of cyanide to the iminium ion are feasible.

Under acidic conditions, the nitrogen atom is protonated, forming a highly electrophilic iminium ion, which further activates the C1 position for attack by even weak nucleophiles.

Ring-Opening and Ring-Closing Reactions

The dihydroisoquinoline skeleton is relatively stable, and ring-opening reactions are not common under standard conditions. masterorganicchemistry.com However, under specific and often harsh conditions, cleavage of the ring can occur.

More synthetically relevant are ring-closing reactions where the 3,4-dihydroisoquinoline (B110456) acts as a precursor to more complex polycyclic systems. wikipedia.org For instance, intramolecular cyclization reactions can be designed if a suitable functional group is present on a substituent at the C1 position. The Bischler-Napieralski and Pictet-Spengler reactions are classic methods for forming the dihydroisoquinoline ring itself, which underscores the importance of ring-closure in this area of chemistry. researchgate.netorganicreactions.org These reactions involve the cyclization of a β-phenylethylamide or β-phenylethylamine, respectively. mdpi.com

Oxidative and Reductive Transformations

The dihydroisoquinoline core of the molecule can undergo both oxidation and reduction.

Reductive Transformations: The most common reductive transformation is the conversion of the 3,4-dihydroisoquinoline to a 1,2,3,4-tetrahydroisoquinoline. This is typically achieved through:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, the C=N double bond can be readily reduced. nih.govgatech.edu

Chemical Reduction: As mentioned previously, hydride reagents like NaBH₄ are effective for this transformation.

Oxidative Transformations: Oxidation can lead to several products depending on the reagents and conditions:

Aromatization: The dihydroisoquinoline ring can be oxidized to the fully aromatic isoquinoline ring system. This can be accomplished with various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon at high temperatures. organic-chemistry.org

α-Oxidation: In some cases, oxidation can occur at the C1 position to yield a 3,4-dihydroisoquinolin-1(2H)-one. acs.orgbohrium.com

Phenol Oxidation: The electron-rich phenol ring is susceptible to oxidation. researchgate.netmdpi.com Strong oxidizing agents can lead to the formation of quinone-type structures, a reaction that is particularly relevant for phenolic compounds in biological systems. nih.gov

Catalytic Reactions Involving the Dihydroisoquinoline Moiety

The dihydroisoquinoline moiety can participate in a variety of catalytic reactions.

Catalytic Hydrogenation: As a key reductive method, catalytic hydrogenation is one of the most important catalytic reactions for this class of compounds. youtube.com It provides a straightforward route to the corresponding tetrahydroisoquinolines, which are common cores in many natural products and pharmaceuticals. Asymmetric hydrogenation using chiral catalysts can even produce enantiomerically enriched products. nih.gov

Cross-Coupling Reactions: While not a direct reaction of the dihydroisoquinoline core, the aromatic ring can be functionalized to participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would typically require prior conversion of the phenolic hydroxyl group into a triflate or a halide to enable oxidative addition to the catalyst.

Copper- or Iron-Catalyzed Functionalization: Recent studies have shown that related tetrahydroisoquinolines can undergo direct C-H functionalization at the C1 position using copper or iron catalysts, which proceeds via oxidation to an intermediate iminium ion that is then trapped by a nucleophile. acs.org A similar catalytic pathway could be envisioned for this compound.

Mechanistic Pathways of Key Reactions of this compound

The reactivity of this compound is governed by the interplay of its core structural components: the dihydroisoquinoline nucleus, the electron-donating methoxy group, and the nucleophilic phenolic hydroxyl group. Mechanistic investigations into key reactions involving this compound and its close analogs reveal pathways characteristic of electrophilic aromatic substitution, cyclization reactions forming the isoquinoline core, and reactions involving the phenolic moiety.

Formation of the Dihydroisoquinoline Core: Mechanistic Insights

The synthesis of the 3,4-dihydroisoquinoline scaffold, the central feature of this compound, is classically achieved through reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. The presence of activating groups, such as methoxy and hydroxyl substituents on the aromatic ring, significantly influences the facility of these cyclizations.

Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. For a precursor to this compound, such as an N-acyl derivative of 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine, the reaction is typically promoted by a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.orgnrochemistry.com

The mechanism is believed to proceed through one of two primary pathways, depending on the reaction conditions. wikipedia.org One proposed mechanism involves the initial formation of a dichlorophosphoryl imine-ester intermediate. The electron-rich aromatic ring, activated by the hydroxyl and methoxy groups, then attacks the electrophilic imine carbon, leading to cyclization. Subsequent elimination and rearomatization yield the dihydroisoquinoline ring. An alternative and widely accepted mechanism posits the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. organic-chemistry.orgwikipedia.org The intramolecular attack of the activated benzene ring on the nitrilium ion is the key ring-forming step. The presence of electron-donating groups is crucial for the success of this reaction. nrochemistry.com

Pictet-Spengler Reaction: This reaction provides a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. depaul.edujk-sci.com While this reaction typically yields a tetrahydroisoquinoline, subsequent oxidation can lead to the corresponding dihydroisoquinoline. The mechanism commences with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, this Schiff base is protonated to form an electrophilic iminium ion. depaul.edujk-sci.com The electron-rich aromatic ring then undergoes an intramolecular electrophilic attack on the iminium carbon to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation restore aromaticity, yielding the tetrahydroisoquinoline product. The rate and success of the Pictet-Spengler reaction are highly dependent on the nucleophilicity of the aromatic ring; thus, substrates with hydroxyl and methoxy groups, like the precursors to this compound, are excellent candidates for this transformation. jk-sci.com

Reactivity of the Phenolic Ring

The phenolic hydroxyl group and the methoxy group strongly activate the benzene ring of this compound towards electrophilic aromatic substitution. These substituents are ortho, para-directing, influencing the regioselectivity of incoming electrophiles.

Electrophilic Aromatic Substitution: The high electron density of the aromatic ring makes it susceptible to attack by various electrophiles. The directing effects of the hydroxyl and methoxy groups would favor substitution at the positions ortho and para to the hydroxyl group. However, steric hindrance from the adjacent dihydroisoquinoline ring must be considered.

Halogenation: The mechanism of halogenation involves the polarization of the halogen molecule (e.g., Br₂) by the electron-rich aromatic ring, or more commonly, the use of a Lewis acid catalyst to generate a more potent electrophile. The π-electrons of the benzene ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity.

Nitration: Nitration typically employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring attacks the nitronium ion, and subsequent deprotonation by a weak base (like water or bisulfate ion) yields the nitro-substituted product. A theoretical and experimental study on the nitration of N-protected tetrahydroquinolines highlights the importance of the reaction conditions and the nature of the protecting group on the regioselectivity of the substitution. researchgate.net

Oxidation to Quinones: The catecholic nature of the hydroxylated aromatic ring in derivatives of this compound makes them prone to oxidation to form quinones. The oxidation of catecholic tetrahydroisoquinolines can lead to the formation of reactive quinoids and has been implicated in the generation of reactive oxygen species. nih.gov The mechanism of oxidation can proceed through a variety of pathways, often involving radical intermediates or two-electron transfer processes. The presence of the nitrogen atom in the adjacent ring can also influence the oxidation potential and the stability of the resulting quinone.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group itself is a site of reactivity, primarily acting as a nucleophile in reactions such as O-methylation and O-acylation.

O-Methylation: The conversion of the phenolic hydroxyl group to a methoxy ether can be achieved using various methylating agents. The mechanism typically involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile in an Sₙ2 reaction with a methylating agent, such as methyl iodide or dimethyl sulfate. The regioselectivity of O-methylation in molecules with multiple hydroxyl groups can be influenced by steric and electronic factors. nih.gov

O-Acylation: Phenols can be acylated to form esters. This transformation can be catalyzed by either acid or base. ucalgary.ca

Base-catalyzed acylation: In the presence of a base, the phenol is deprotonated to the phenoxide, which then attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is a nucleophilic acyl substitution reaction.

Acid-catalyzed acylation: Under acidic conditions, the carbonyl oxygen of the acylating agent is protonated, increasing its electrophilicity. The lone pair on the phenolic oxygen then attacks the activated carbonyl carbon, followed by deprotonation to yield the ester.

The choice of reaction conditions can determine whether acylation occurs at the oxygen (O-acylation) or on the aromatic ring (C-acylation, a Friedel-Crafts reaction). ucalgary.ca

Interactive Data Tables

Table 1: Key Reactions and Mechanistic Features

| Reaction | Key Intermediate(s) | Driving Force | Influence of Substituents |

| Bischler-Napieralski | Nitrilium ion or Dichlorophosphoryl imine-ester | Formation of a stable aromatic system | Electron-donating groups on the arene are essential for cyclization. |

| Pictet-Spengler | Iminium ion, Spirocyclic intermediate | Restoration of aromaticity | Electron-donating groups on the arene facilitate the reaction. |

| Electrophilic Halogenation | Sigma complex (arenium ion) | Formation of a stable aromatic product | Activating groups (hydroxyl, methoxy) increase reaction rate and direct substitution. |

| Oxidation to Quinone | Radical cations, Semiquinone radicals | Formation of a conjugated dione (B5365651) system | Catechol-like structures are readily oxidized. |

| O-Methylation | Phenoxide ion | Sₙ2 displacement | Basicity of the medium to generate the phenoxide. |

| O-Acylation | Phenoxide ion or Protonated acylating agent | Nucleophilic attack on the carbonyl carbon | Can be catalyzed by acid or base. |

Computational Chemistry and Theoretical Studies of 7 Methoxy 3,4 Dihydroisoquinolin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict a wide range of molecular attributes with high accuracy.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 7-methoxy-3,4-dihydroisoquinolin-6-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The dihydroisoquinoline ring system has a degree of flexibility, and different puckering conformations of the non-aromatic ring would be investigated. The orientation of the methoxy (B1213986) and hydroxyl substituents would also be a key focus. The relative energies of these different conformers would be calculated to identify the most stable forms.

Illustrative Geometrical Parameters:

While specific optimized coordinates for this compound are not available, the following table illustrates typical bond lengths and angles that would be determined for such a molecule using quantum chemical methods like Density Functional Theory (DFT).

| Parameter | Predicted Value (Illustrative) |

| C-N Bond Length (in dihydroisoquinoline ring) | ~1.47 Å |

| C=N Bond Length (imine character) | ~1.28 Å |

| C-O Bond Length (methoxy group) | ~1.36 Å |

| C-O Bond Length (hydroxyl group) | ~1.37 Å |

| C-C-N Bond Angle | ~109.5° |

| C-O-C Bond Angle (methoxy group) | ~118° |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. Quantum chemical calculations can determine the distribution of electrons within the molecule and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electron density would likely be highest around the oxygen and nitrogen atoms and the aromatic ring. The HOMO is expected to be localized on the electron-rich aromatic ring and the heteroatoms, while the LUMO would likely be distributed over the aromatic system.

Illustrative Molecular Orbital Energies:

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) can be predicted. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound.

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C1 | 165.2 |

| C3 | 45.8 |

| C4 | 28.1 |

| C4a | 128.5 |

| C5 | 110.3 |

| C6 | 148.9 |

| C7 | 145.7 |

| C8 | 112.1 |

| C8a | 125.4 |

| OCH₃ | 56.3 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes.

While quantum chemical calculations provide information about static, minimum-energy structures, MD simulations can explore the conformational landscape of this compound in a solvent environment at a given temperature. These simulations would reveal how the molecule flexes, bends, and changes its shape over time. This is particularly important for understanding how the molecule might interact with biological targets, as its flexibility can allow it to adapt its shape to a binding site. The simulations would track the fluctuations in dihedral angles and the transitions between different conformational states.

MD simulations are an excellent tool for studying the interactions between a solute and solvent molecules. For this compound, simulations in a water box would reveal the structure of the surrounding water molecules and the nature of the hydrogen bonds formed between the hydroxyl and methoxy groups and the nitrogen atom with water. The radial distribution function (RDF) is a common analysis tool used to understand the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

Illustrative Radial Distribution Function Peaks for Solute-Water Interactions:

| Atom Pair | Peak Distance (Å) (Illustrative) |

| N···H-O(water) | 2.8 |

| O(hydroxyl)···H-O(water) | 2.7 |

| H(hydroxyl)···O(water) | 1.8 |

These simulations can also be extended to study the interaction of this compound with other molecules, such as biological macromolecules like proteins or nucleic acids, to understand potential binding modes and affinities.

In Silico Prediction of Reactivity and Selectivity

Detailed computational analyses of related heterocyclic compounds often employ Density Functional Theory (DFT) to calculate molecular properties that govern reactivity. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For aromatic and heterocyclic systems like this compound, the HOMO is typically localized on the electron-rich aromatic ring, particularly at positions activated by the electron-donating methoxy and hydroxyl groups. The LUMO is generally distributed over the π-system of the molecule. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. In the case of this compound, the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom in the dihydroisoquinoline ring, are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Predicted Reactivity and Selectivity Data for a Representative Dihydroisoquinoline Scaffold

| Computational Method | Predicted Parameter | Predicted Site of Reactivity | Implication for this compound |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | HOMO Localization | Aromatic ring, particularly carbons ortho and para to activating groups | The benzene (B151609) ring, activated by the -OH and -OCH3 groups, is the primary site for electrophilic substitution. |

| DFT (B3LYP/6-31G*) | LUMO Localization | Distributed across the π-system of the isoquinoline (B145761) core | Indicates susceptibility to reactions with nucleophiles, particularly at the imine carbon. |

| DFT (B3LYP/6-31G*) | Molecular Electrostatic Potential (MEP) | Negative potential on N, O atoms; Positive potential on -OH hydrogen | The nitrogen and oxygen atoms are likely to act as nucleophiles or hydrogen bond acceptors. The hydroxyl proton can act as a hydrogen bond donor. |

Ligand-Based and Structure-Based Drug Design Approaches

The this compound scaffold is a valuable starting point for drug design, leveraging both ligand-based and structure-based approaches to develop novel therapeutic agents. These computational strategies are instrumental in identifying and optimizing lead compounds.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model or to build a Quantitative Structure-Activity Relationship (QSAR) model.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity. For a molecule like this compound, key pharmacophoric features would include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the nitrogen and oxygen atoms), and an aromatic ring. These features can be used to search large chemical databases for novel compounds with similar properties that might also be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, 2D- and 3D-QSAR models could be developed to predict the activity of new analogs. Descriptors used in such models would include physicochemical properties like logP, molar refractivity, and electronic parameters derived from quantum chemical calculations.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be used to predict the binding mode and affinity of a ligand.

Molecular Docking: This technique computationally places a ligand into the binding site of a receptor and scores the interaction. For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. The hydroxyl and methoxy groups, along with the nitrogen atom, would be expected to form key hydrogen bonding and polar interactions with amino acid residues in the active site of a target protein. The aromatic ring could participate in π-π stacking or hydrophobic interactions.

Summary of Drug Design Approaches for Isoquinoline Scaffolds

| Drug Design Approach | Methodology | Key Features of this compound Utilized | Potential Applications |

|---|---|---|---|

| Ligand-Based | Pharmacophore Modeling | Hydrogen bond donor (-OH), hydrogen bond acceptors (N, -OCH3), aromatic ring. | Virtual screening for novel hits with similar interaction patterns. |

| Ligand-Based | 3D-QSAR | Molecular shape, electrostatic fields, hydrophobic properties. | Guiding the design of more potent analogs by predicting their activity. |

| Structure-Based | Molecular Docking | Ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking. | Predicting binding affinity and orientation within a known protein target. |

Structure Activity Relationship Sar Studies of 7 Methoxy 3,4 Dihydroisoquinolin 6 Ol Derivatives

Design Principles for SAR Studies

The design of SAR studies for derivatives of 7-methoxy-3,4-dihydroisoquinolin-6-ol is rooted in established medicinal chemistry principles. A primary approach is fragment-based drug design, where novel series of compounds are developed by identifying and optimizing molecular fragments that bind to the target. nih.gov This involves synthesizing derivatives with various substituents to explore the chemical space around the core scaffold. nih.gov

Another key principle is the systematic modification of functional groups to probe their role in target binding. For the this compound scaffold, this involves altering the substituents at the nitrogen atom (N-2), the C-1 position, and the aromatic ring. The electronic effects of these substituents are a critical consideration. mdpi.com Electron-donating groups, for example, can increase the electron density of the benzene (B151609) ring, which may enhance the compound's free radical scavenging ability or its interaction with electron-deficient pockets in a biological target. nih.gov Conversely, electron-withdrawing groups can also be employed to modulate activity. nih.gov

Natural products and their analogs often serve as a crucial starting point for designing new compounds. Curcumin, for instance, has inspired the synthesis of analogs where modifications to its core structure led to novel anti-inflammatory agents. nih.gov Similarly, the design of new derivatives can be guided by the structures of known inhibitors of a specific target, merging pharmacophoric elements from different molecules to create hybrid compounds with potentially enhanced activity.

Positional and Substituent Effects on Biological Activity

The biological activity of derivatives based on the this compound scaffold is highly sensitive to the nature and position of various substituents. SAR studies focus on dissecting the contribution of each part of the molecule.

The substitution pattern on the aromatic ring is a critical determinant of biological activity. The 6-hydroxyl (-OH) and 7-methoxy (-OCH3) groups are key features of the core scaffold, influencing both the electronic properties of the molecule and its potential for intermolecular interactions.

The phenolic hydroxyl group at the 6-position is a potential hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in a protein's active site. The methoxy (B1213986) group at the 7-position, while only a hydrogen bond acceptor, is an electron-donating group that can increase the electron density of the aromatic ring. nih.gov Studies on other phenolic compounds have shown that both hydroxyl and methoxy groups can significantly enhance antioxidant activity. nih.gov The relative position of these groups is vital; for instance, in other heterocyclic systems, the introduction of a hydroxyl or methoxy group can shift absorption spectra and alter molecular stability and protein binding affinities. mdpi.com In a series of benzofuran (B130515) derivatives, a 7-hydroxy-6-methoxy substitution pattern was found in a potent tubulin polymerization inhibitor, highlighting the importance of this specific arrangement for potent antiproliferative activity. nih.gov

The following table summarizes the general effects of these functional groups based on studies of various phenolic compounds.

| Functional Group | Position | Potential Role in Biological Activity |

| Hydroxyl (-OH) | C-6 | Hydrogen bond donor/acceptor; potential for key interactions with target proteins. |

| Methoxy (-OCH3) | C-7 | Hydrogen bond acceptor; electron-donating group, modulating the electronic properties of the aromatic ring. nih.gov |

Modification at the nitrogen atom of the dihydroisoquinoline ring is a common strategy to modulate pharmacological properties. The basicity of the nitrogen and the steric and electronic properties of its substituent can profoundly impact target affinity, selectivity, and pharmacokinetics.

In related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, the N-substituent is a key element for activity as multidrug resistance reversers. nih.gov For example, attaching a phenethyl group to the nitrogen atom has been a successful strategy in developing potent P-glycoprotein (P-gp) modulators. researchgate.net Further modifications, such as introducing different aryl-substituted amides or isosteric esters at the end of the N-phenethyl chain, have been used to fine-tune the interaction profile and selectivity against various efflux pumps. nih.govresearchgate.net These studies suggest that the length and nature of the N-substituent are critical for optimizing interactions with the biological target.

The table below illustrates hypothetical N-substitutions and their potential impact on activity, based on findings from related isoquinoline (B145761) scaffolds.

| N-Substituent | Potential Impact on Biological Activity |

| Hydrogen (-H) | Provides a baseline for comparison; may allow for hydrogen bonding. |

| Methyl (-CH3) | Small, lipophilic group; can increase membrane permeability. |

| Phenethyl (-CH2CH2Ph) | Larger, hydrophobic group; can establish additional binding interactions (e.g., pi-stacking) and has been shown to be effective in P-gp modulators. researchgate.net |

| Amide-linked aryl groups | Can introduce further hydrogen bonding sites and specific steric interactions, allowing for fine-tuning of selectivity and potency. nih.gov |

The C-1 position of the dihydroisoquinoline core is another key site for chemical modification. Introducing substituents at this position can significantly alter the molecule's three-dimensional shape, introduce chirality, and provide new points of interaction with a biological target.

Studies on 1-substituted-dihydroisoquinolines have shown that the nature of the substituent at C-1 influences various biological activities. nih.gov For instance, the introduction of different phenyl groups at this position can modulate the electronic properties throughout the entire isoquinoline moiety. researchgate.net In quantitative structure-activity relationship (QSAR) studies of related tetrahydroquinoline derivatives, substituents at the analogous C-4 position were shown to be critical for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). unesp.br The presence of bulky or electron-rich groups at this position can lead to enhanced binding affinity.

Pharmacophore Modeling and Ligand Efficiency Analysis

Modern drug design efforts for this compound derivatives often employ computational tools like pharmacophore modeling and ligand efficiency analysis to rationalize SAR data and guide the design of new compounds.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com For a derivative of this compound, a hypothetical pharmacophore model might include:

A hydrogen bond donor feature (from the 6-OH group).

A hydrogen bond acceptor feature (from the 7-OCH3 group).

A positive ionizable or hydrogen bond acceptor feature (from the N-2 atom).

One or more hydrophobic/aromatic regions (from the isoquinoline core and any aryl substituents).

Such models can be used as 3D queries to screen large chemical databases for novel scaffolds with similar features. ijper.org

Ligand efficiency (LE) metrics are used to assess the quality of a compound by relating its potency to its size (e.g., heavy atom count). nih.gov These metrics help prioritize smaller, more efficient compounds during the early stages of drug discovery, as they often have better physicochemical properties and more potential for optimization. uniba.it Key metrics include:

Ligand Efficiency (LE): Measures the binding energy per heavy atom.

Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity (LogP), aiming to achieve potency without excessive greasiness. nih.gov

The table below provides a hypothetical example of how LE and LLE might be used to compare different derivatives.

| Compound | Potency (IC50, nM) | pIC50 | Heavy Atoms | LogP | LE | LLE (pIC50 - LogP) |

| Derivative A | 500 | 6.3 | 15 | 2.5 | 0.42 | 3.8 |

| Derivative B | 100 | 7.0 | 20 | 3.5 | 0.35 | 3.5 |

| Derivative C | 200 | 6.7 | 16 | 2.2 | 0.42 | 4.5 |

In this example, Derivative C might be prioritized for further development due to its favorable combination of good potency, high ligand efficiency, and an excellent LLE value, suggesting it achieves its activity efficiently without high lipophilicity.

Correlation Between Structural Features and Biological Potency/Selectivity

The culmination of SAR studies is the establishment of a clear correlation between specific structural features and the desired biological outcome, whether it be high potency, selectivity for a particular target, or a favorable pharmacokinetic profile.

For derivatives of the this compound scaffold, several key correlations can be inferred from studies on related compounds:

Aromatic Substitution: The presence and positioning of the 6-hydroxyl and 7-methoxy groups are fundamental for activity. The ability of the 6-OH group to act as a hydrogen bond donor is often a critical interaction for binding potency. nih.gov The electronic-donating nature of the methoxy group can also enhance activity. nih.gov

N-Substituent: The size, flexibility, and chemical nature of the substituent on the nitrogen atom are crucial for modulating potency and selectivity. In related tetrahydroisoquinolines, large, hydrophobic, and flexible chains at the N-2 position have been shown to be beneficial for activity against certain targets like P-gp. nih.govresearchgate.net

C-1 Substitution: Adding substituents at the C-1 position can introduce beneficial steric interactions and improve target affinity. The choice of substituent can be used to probe specific pockets within the target's binding site. nih.gov

Ultimately, achieving high potency and selectivity is a balancing act. For example, while increasing lipophilicity through large N- or C-1 substituents might increase potency, it could also lead to reduced selectivity and poorer metabolic stability. Therefore, a multiparameter optimization approach, guided by SAR data and computational metrics like LLE, is essential for the successful development of drug candidates based on this scaffold.

Conformational Flexibility and its Influence on SAR

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with a biological target. For derivatives of this compound, the inherent conformational flexibility of the dihydroisoquinoline ring system plays a pivotal role in defining their structure-activity relationship (SAR). This flexibility, primarily centered around the partially saturated heterocyclic ring, allows the molecule to adopt various spatial arrangements, or conformations. The specific conformation that a derivative presents to its target protein can significantly impact binding affinity and, consequently, its biological activity.

The dihydroisoquinoline scaffold is not planar. The presence of the sp3-hybridized carbon atoms at positions 3 and 4 allows the six-membered heterocyclic ring to adopt non-planar conformations, often described as a half-chair or sofa conformation. The substituents on this ring system can influence the preferred conformation and the energy barrier between different conformational states. This, in turn, dictates the spatial orientation of key pharmacophoric groups, such as the phenolic hydroxyl and methoxy groups on the aromatic ring, as well as any substituents at other positions.

The influence of conformational flexibility on the SAR of this compound derivatives can be understood through the concept of "conformational restriction." This strategy involves modifying the molecule to limit its conformational freedom, thereby "locking" it into a more biologically active conformation. For example, the introduction of bulky substituents or the formation of an additional ring system can restrict the rotation around certain bonds and favor a specific ring pucker. If this constrained conformation aligns well with the binding site of the target protein, a significant enhancement in potency can be observed. Conversely, if the restriction leads to a conformation that is unfavorable for binding, a decrease in activity will result.

Biological Target Identification and in Vitro Functional Studies of 7 Methoxy 3,4 Dihydroisoquinolin 6 Ol and Its Analogs

Cell-Based Assays

Cell-based assays are crucial for understanding the physiological and pharmacological effects of a compound on whole cells. The following sections detail the observed in vitro activities of 7-methoxy-3,4-dihydroisoquinolin-6-ol and structurally related molecules.

While direct studies on the anti-proliferative activity of this compound are not extensively documented, research on analogous compounds with methoxy (B1213986) and isoquinoline (B145761) or quinoline (B57606) scaffolds has demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives were synthesized and evaluated for their anticancer activities. One compound, in particular, exhibited potent activity against PC3 (prostate cancer), BGC823 (gastric cancer), and Bcap37 (breast cancer) cell lines, with IC₅₀ values of 6.2 ± 0.9, 3.2 ± 0.1, and 3.1 ± 0.1 μM, respectively nih.gov. This suggests that the methoxy substitution pattern on a heterocyclic core can contribute to anti-proliferative effects.

Furthermore, studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which are structurally related to the subject compound, have shown moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells researchgate.net. Another study on dihydroisoquinoline derivatives identified a compound with significant antiproliferative activity against HL-60 (promyelocytic leukemia), Raji (Burkitt's lymphoma), and LoVo (colon cancer) cell lines nih.gov.

The anti-proliferative activities of various methoxy-containing heterocyclic compounds are summarized in the interactive data table below.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Trimethoxy-aminoquinazoline | Compound 6x | PC3, BGC823, Bcap37 | 6.2, 3.2, 3.1 μM | nih.gov |

| Dimethoxy-tetrahydroisoquinoline | Derivatives 3b, 3e, 4b, 4e | Huh-7, KYSE-140 | Moderate activity | researchgate.net |

| Dihydroisoquinoline | Compound 3b | HL-60, Raji, LoVo | Significant activity | nih.gov |

| Methoxyphenyl-triazolothiadiazine | Ethyl/Pentyl derivatives | MDA-MB-468 | Increased antitumor activity | nuph.edu.ua |

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is often implicated in cancer. A study on 6,7-dihydroxy-3,4-dihydroisoquinoline , a close analog of this compound, identified it as a novel inhibitor of NF-κB. This compound was found to inhibit both the canonical and noncanonical NF-κB signaling pathways. Furthermore, it was shown to inhibit the in vitro invasion of DA3 murine breast cancer cells, suggesting that its anti-metastatic potential may be mediated through NF-κB inhibition.